![molecular formula C17H18Cl2N4O B11183670 3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11183670.png)
3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a cyclopropyl group, dichlorophenyl group, and dimethyl groups attached to a tetrahydro-pyrimido-triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps. . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific structural features, such as the presence of the cyclopropyl and dichlorophenyl groups, which confer distinct chemical and biological properties
Biological Activity
The compound 3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of a class of pyrimidine derivatives that have garnered interest due to their potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by its unique pyrimidine ring fused with a triazine moiety. The presence of cyclopropyl and dichlorophenyl groups contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives with similar structures possess strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentrations (MICs) were reported as low as 10 µg/mL for certain derivatives against these strains.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated promising acetylcholinesterase inhibition activity. For example, IC50 values in related studies ranged from 0.63 µM to 6.28 µM .
Compound | IC50 (µM) |
---|---|
Compound A | 0.63 ± 0.001 |
Compound B | 2.14 ± 0.003 |
Compound C | 6.28 ± 0.003 |
Anticancer Properties
Emerging evidence suggests that pyrimidine and triazine derivatives can exhibit anticancer activity:
- Mechanisms : These compounds may induce apoptosis in cancer cells by modulating pathways such as the p53 pathway and inhibiting cell proliferation .
- Case Studies : Clinical trials involving similar derivatives have shown reduced tumor growth in preclinical models.
Study on Antibacterial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various pyrimidine derivatives and assessed their antibacterial properties. The results indicated that certain derivatives had a significant effect on bacterial growth inhibition .
Study on Enzyme Inhibition
Another study focused on the synthesis of compounds bearing the triazine moiety and evaluated their efficacy as acetylcholinesterase inhibitors. The findings highlighted several compounds exhibiting potent inhibitory effects with IC50 values comparable to established drugs .
Properties
Molecular Formula |
C17H18Cl2N4O |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-cyclopropyl-1-(3,5-dichlorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H18Cl2N4O/c1-10-11(2)20-17-22(15-6-12(18)5-13(19)7-15)8-21(14-3-4-14)9-23(17)16(10)24/h5-7,14H,3-4,8-9H2,1-2H3 |
InChI Key |
SYCRPVVETHSIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CC3)C4=CC(=CC(=C4)Cl)Cl)C |
Origin of Product |
United States |
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